N-(4-ethoxy-2-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(4-ethoxy-2-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a nitro group, and a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-2-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method starts with the nitration of 4-ethoxyaniline to produce 4-ethoxy-2-nitroaniline. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with a suitable carboxylic acid derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-2-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized thiadiazole derivatives.
Scientific Research Applications
N-(4-ethoxy-2-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiadiazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxy-2-nitrophenyl)acetamide
- N-(4-ethoxy-2-nitrophenyl)-4-(1-piperidinylsulfonyl)benzamide
- N-(4-ethoxy-2-nitrophenyl)-2-hydroxypropanamide
Uniqueness
N-(4-ethoxy-2-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-3-20-8-4-5-9(10(6-8)16(18)19)13-12(17)11-7(2)14-15-21-11/h4-6H,3H2,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOULMLWOCYBBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=C(N=NS2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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